![molecular formula C13H17NO B3147991 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline CAS No. 63468-83-7](/img/structure/B3147991.png)
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves the use of hydrogen chloride and hydrogen iodide in water . The reaction mixture is refluxed and monitored by TLC. After 15 hours, additional concentrated HCl is added to the reaction, which completes within 60 hours . The product is then extracted with dichloromethane, and the organic phase is washed with brine and dried over Na2SO4 .Molecular Structure Analysis
The fused non-aromatic rings of the julolidine moiety adopt envelope conformations . Density functional theory (DFT) optimized structures at the B3LYP/ 6–311 G(d,p) level are compared with the experimentally determined molecular structure in the solid state .Chemical Reactions Analysis
Julolidine is chemically an aniline derivative with two N-alkyl substituents forming rings back to the aromatic ring . The fused rings lock the nitrogen lone-pair of electrons into conjugation with the aromatic ring leading to unusual reactivity .Physical And Chemical Properties Analysis
The molecular weight of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is 203.28 . The compound is synthesized as a solid with a melting point of 126-130°C .Scientific Research Applications
Diuretic Properties and Potential in Hypertension Treatment
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline derivatives have been explored for their diuretic properties. For instance, certain modifications of this compound have demonstrated strong diuretic effects, indicating potential use as a new remedy for hypertension (Shishkina et al., 2018). Further investigations into N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides have highlighted their diuretic action, contributing to the understanding of their role in urinary output and potential applications in treating hypertension (Ukrainets et al., 2018).
Synthesis and Molecular Structure Analysis
The synthesis of derivatives of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has been a topic of interest, leading to the development of various compounds with potential pharmacological properties. For example, the convenient synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones, a derivative of this compound, has been reported, indicating the versatility of this molecular structure (Helissey et al., 1987). Additionally, the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Dyablo et al., 2016).
Potential as Herbicidal Agents
Some derivatives of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline have been explored for their potential as herbicidal agents. For example, the synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation for herbicidal activity demonstrated the practical applications of these compounds in agriculture (A. E. et al., 2015).
Mechanism of Action
Target of Action
8-Methoxyjulolidine, also known as 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline or 8-Methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a strong electron donor . Its primary targets are tricyanofuran-based hemicyanines . Hemicyanines are a class of compounds that are highly polarizable .
Mode of Action
The compound interacts with its targets through a process called direct transfer hydrogenation (TH) . This process involves the transfer of a hydride or proton from 8-Methoxyjulolidine to tricyanofuran-based hemicyanines . Density functional theory calculations identify the α-hydride transfer of julolidine derivatives, instead of nucleophilic addition, as the key initial step of reaction cascades . This is followed by efficient β-deprotonation to generate a nucleophilic enamine of isojuloline that condenses in situ with a second equivalent of hemicyanines as electrophiles .
Biochemical Pathways
The biochemical pathway affected by 8-Methoxyjulolidine involves the synthesis of push–pull chromophores . The compound’s action leads to the creation of isojuloline-based merocyanines . These resulting products exhibit strong near-infrared (NIR) absorption and large first hyperpolarizabilities .
Result of Action
The result of 8-Methoxyjulolidine’s action is the synthesis of isojuloline-based merocyanines . These products have strong NIR absorption and large first hyperpolarizabilities . This suggests that they could have potential applications in areas such as photonic applications .
Future Directions
Given the unique properties and potential applications of 8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, future research could explore its use in drug discovery, synthesis of bioactive molecules, and understanding molecular interactions. Further studies could also investigate its potential as a chromogenic agent for the detection of various metal ions .
properties
IUPAC Name |
6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-12-7-6-10-4-2-8-14-9-3-5-11(12)13(10)14/h6-7H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPEBROOQBZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCN3C2=C(CCC3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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